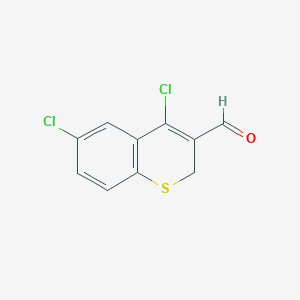

4,6-dichloro-2H-thiochromene-3-carbaldehyde

描述

4,6-Dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4) is a sulfur-containing heterocyclic compound featuring a thiochromene backbone substituted with chlorine atoms at positions 4 and 6, and a formyl group at position 2. This compound is primarily utilized in biochemical and molecular biology research, particularly in studies involving tumor suppression, apoptosis, and antifungal agent development . Its synthesis involves Vilsmeier-Haack formylation of thiochroman-3-one derivatives under controlled conditions, yielding intermediates critical for constructing bioactive molecules like 6H-thiochromeno[4,3-b]quinolines .

属性

IUPAC Name |

4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRJCROFFNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383872 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54949-15-4 | |

| Record name | 4,6-dichloro-2H-thiochromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2H-thiochromene-3-carbaldehyde typically involves the chlorination of thiochromene derivatives followed by formylation. One common method includes the reaction of 4,6-dichlorothiochromene with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

4,6-dichloro-2H-thiochromene-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 4,6-dichloro-2H-thiochromene-3-carboxylic acid.

Reduction: 4,6-dichloro-2H-thiochromene-3-methanol.

Substitution: Various substituted thiochromene derivatives depending on the nucleophile used.

科学研究应用

Synthetic Organic Chemistry

Building Block for Heterocycles

4,6-Dichloro-2H-thiochromene-3-carbaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for the formation of complex molecules through reactions such as the Vilsmeyer-Haack reaction, facilitating the synthesis of chromene and quinoline derivatives, which are vital in medicinal chemistry due to their biological activities.

Case Study: Synthesis of Indole Derivatives

A notable study demonstrated the synthesis of indole hybrids using this compound. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its effectiveness in generating bioactive compounds.

Pharmaceutical Development

Intermediate for Drug Synthesis

This compound has been explored as an intermediate in the production of pharmaceuticals. Its derivatives exhibit potential as anti-inflammatory and anticancer agents, making it a valuable component in drug development. Structural modifications allowed by this compound enhance the pharmacological profiles of new drugs.

Table 1: Biological Activities of Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Chromene Derivatives | Anticancer | |

| Quinoline Derivatives | Antimicrobial | |

| Indole Hybrids | Anti-inflammatory |

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation, acting as a lead compound for developing anti-cancer agents by modulating pathways involved in cell growth and apoptosis.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

- Antibacterial Activity : Preliminary studies suggest that derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activity and subsequent biological responses.

作用机制

The mechanism of action of 4,6-dichloro-2H-thiochromene-3-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.

相似化合物的比较

Structural Analogues and Their Properties

The following table compares 4,6-dichloro-2H-thiochromene-3-carbaldehyde with key analogues, highlighting structural variations, physical properties, and applications:

Key Observations :

- Substituent Effects: The presence of sulfur in the thiochromene ring (vs. Chlorine atoms at positions 4 and 6 further stabilize the molecule through steric and electronic effects .

- Melting Points : The 4,6-dichloro derivative exhibits a higher melting point (84–85°C) compared to the 4-chloro-7-fluoro-6-methyl analogue (53–55°C), likely due to stronger intermolecular interactions from dual chlorine substituents .

- Biological Relevance : While this compound is a precursor to antifungal agents, oxygen-containing analogues like 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde may exhibit divergent bioactivity due to differences in heteroatom polarity and metabolic stability .

Reactivity Comparison :

- The thiochromene derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to chromene analogues due to sulfur's lower electronegativity, facilitating attacks at the aldehyde or chloro positions .

生物活性

4,6-Dichloro-2H-thiochromene-3-carbaldehyde is a compound characterized by its thiochromene ring structure, featuring dichloro substitutions at the 4 and 6 positions and an aldehyde functional group at the 3-position. Its molecular formula is C10H6Cl2OS, with a molecular weight of 245.13 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity. Its derivatives have been studied for efficacy against various bacterial strains. The compound's mechanism of action is thought to involve interactions with bacterial enzymes and receptors related to cell wall synthesis, which may contribute to its antibacterial effects.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may possess anticancer activity. In vitro cytotoxicity assays have shown moderate to high levels of cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

The exact mechanism of action for this compound remains partially understood. However, it is believed that the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. This reactivity can enhance its pharmacological properties.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. The interactions appear to be significant in mediating its antibacterial effects, particularly through inhibition of key bacterial enzymes involved in cell wall synthesis.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound. For instance:

- Synthesis via Vilsmeier-Haack Reaction : The compound can be synthesized through reactions involving active methylene compounds, leading to derivatives with enhanced biological activities .

- Pharmacological Evaluation : In a study evaluating various thiochromene derivatives, compounds similar to this compound showed significant antibacterial and anticancer activities compared to standard drugs like indomethacin and 5-fluorouracil .

常见问题

Basic: What synthetic routes are available for 4,6-dichloro-2H-thiochromene-3-carbaldehyde, and how do reaction conditions impact yield?

Methodological Answer:

The compound is synthesized via the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as formylating agents. A representative protocol involves:

- Dropwise addition of POCl₃ to DMF at 0–5°C, followed by thiochroman-3-one addition.

- Heating to 100°C for 1.5 hours to form the aldehyde group .

Key Considerations: - Temperature control during POCl₃ addition prevents side reactions (e.g., over-chlorination).

- Post-reaction quenching in cold water precipitates the product, with vacuum drying (40°C/24 h) ensuring purity .

- Yield optimization may require adjusting stoichiometry or reaction time to minimize byproducts.

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR (CDCl₃): The aldehyde proton appears as a singlet at δ 10.31. Aromatic protons show distinct coupling patterns (e.g., δ 7.89, d, J = 1.7 Hz; δ 7.30, dd, J = 11.5, 3.3 Hz) .

- IR (KBr): Peaks at 1658.7 cm⁻¹ (C=O stretch) and 2864.1 cm⁻¹ (C-H aldehyde) confirm functional groups .

- Mass Spectrometry (ESI): A molecular ion peak at m/z 246.1 (M+1) validates the molecular formula .

Validation: Cross-reference with elemental analysis (e.g., C, H, S content) to rule out impurities .

Basic: How is the aldehyde functionality specifically validated in this compound?

Methodological Answer:

- Derivatization: React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative. A color change or precipitate confirms the aldehyde group .

- ¹H NMR: The absence of a broad O-H stretch in IR and the singlet at δ 10.31 (¹H NMR) exclude enol tautomerization .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Impurity Analysis: Use HPLC or GC-MS to detect byproducts (e.g., unchlorinated intermediates or oxidation derivatives) .

- Solvent Effects: Re-record NMR in deuterated DMSO to assess solvent-induced shifts, especially if tautomerism is suspected .

- Cross-Validation: Compare experimental IR/NMR with computational simulations (e.g., DFT-based predictions) to identify misassigned peaks .

Advanced: What strategies optimize synthesis for higher purity and scalability?

Methodological Answer:

- Byproduct Mitigation: Introduce a purification step (e.g., column chromatography using 20% ethyl acetate/petroleum ether, Rf = 0.80) .

- Reaction Monitoring: Use TLC or in-situ IR to track aldehyde formation and terminate the reaction at peak yield .

- Scale-Up Adjustments: Replace batch quenching with gradual cooling to prevent agglomeration during precipitation .

Advanced: How can computational models predict the reactivity or biological activity of this compound?

Methodological Answer:

- Receptor-Based Modeling: Apply hybrid QSAR models combining physicochemical descriptors (e.g., logP, dipole moment) with receptor-binding data. For example, cluster chemical features using multidimensional metrics to predict antifungal or enzyme-inhibitory activity .

- Docking Studies: Use software like AutoDock to simulate interactions with biological targets (e.g., quinoline-binding enzymes) based on the compound’s electron-deficient aromatic system .

Advanced: What analytical methods quantify trace impurities or degradation products?

Methodological Answer:

- HPLC-DAD/MS: Employ reverse-phase C18 columns with acetonitrile/water gradients. Monitor UV absorption at 254 nm (for aromatic systems) and confirm masses via ESI-MS .

- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values (e.g., S content: calc. 13.51% vs. found 13.47%) to detect halogenated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。